Cas no 862081-99-0 (Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide)
![Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide structure](https://ja.kuujia.com/scimg/cas/862081-99-0x500.png)
Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide
- 2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide
- 862081-99-0
- D85613
- LH0070
- SCHEMBL3848660
- RXQCMZRCVTVISH-UHFFFAOYSA-N
- DB-098268
-
- インチ: InChI=1S/C9H6Br2O3S/c1-14-5-2-3-6-7(4-5)15(12,13)9(11)8(6)10/h2-4H,1H3
- InChIKey: RXQCMZRCVTVISH-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C=C1)C(=C(S2(=O)=O)Br)Br
計算された属性
- 精确分子量: 353.83839g/mol
- 同位素质量: 351.84044g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 396
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 51.8Ų
Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Bestfluorodrug | YF0090062-100.0mg |
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide |
862081-99-0 | 97% | 100.0mg |
¥1560 | 2023-01-07 | |
Bestfluorodrug | YF0090062-1.0g |
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide |
862081-99-0 | 97% | 1.0g |
¥4800 | 2023-01-07 | |
Bestfluorodrug | YF0090062-100mg |
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide |
862081-99-0 | 97% | 100mg |
¥1560 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564763-250mg |
2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide |
862081-99-0 | 98% | 250mg |
¥4662.00 | 2024-04-28 | |
Bestfluorodrug | YF0090062-500.0mg |
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide |
862081-99-0 | 97% | 500.0mg |
¥3200 | 2023-01-07 | |
Bestfluorodrug | YF0090062-500mg |
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide |
862081-99-0 | 97% | 500mg |
¥3200 | 2023-09-19 | |
Bestfluorodrug | YF0090062-1g |
2,3-dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide |
862081-99-0 | 97% | 1g |
¥4800 | 2023-09-19 |
Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxideに関する追加情報
Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide (CAS No. 862081-99-0)
The compound Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide (CAS No. 862081-99-0) is a highly specialized organic molecule with a unique structure and intriguing chemical properties. This compound belongs to the class of heterocyclic compounds, specifically the benzo[b]thiophene derivatives. The molecule features a thiophene ring fused with a benzene ring, with substituents at positions 2 and 3 being bromine atoms and position 6 being a methoxy group. Additionally, the compound contains a dioxide group at positions 1 and 1', which adds to its complexity and reactivity.
The synthesis of Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis of such complex molecules by employing advanced catalytic systems and green chemistry principles. The use of transition metal catalysts has significantly improved the yield and purity of this compound, making it more accessible for further studies.
One of the most fascinating aspects of this compound is its electronic properties. The presence of electron-withdrawing groups like bromine and methoxy significantly influences the molecule's conjugation and stability. Recent studies have shown that these substituents can modulate the molecule's ability to absorb light in the visible spectrum, making it a potential candidate for applications in optoelectronics. For instance, researchers have explored its use in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield.
In addition to its electronic properties, Benzo[b]thiophene derivatives have shown promise in medicinal chemistry. The compound's ability to interact with biological systems has been a focus of recent research. For example, studies have demonstrated that certain derivatives exhibit anti-inflammatory and antioxidant activities. These findings suggest that Benzo[b]thiophene-based compounds could be developed into novel therapeutic agents for treating chronic diseases such as neurodegenerative disorders and cardiovascular diseases.
The environmental impact of this compound is another area of interest. Given its complex structure and potential for bioaccumulation, researchers have conducted toxicity studies to assess its safety for human health and the environment. Preliminary results indicate that while the compound exhibits moderate toxicity in vitro, further investigations are required to fully understand its ecological footprint.
In conclusion, Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide (CAS No. 862081-99-0) is a versatile compound with a wide range of potential applications across various fields. Its unique chemical structure and reactivity make it an intriguing subject for both fundamental research and applied studies. As advancements in synthetic methods continue to evolve, the accessibility and utility of this compound are expected to grow significantly in the coming years.
862081-99-0 (Benzo[b]thiophene, 2,3-dibromo-6-methoxy-, 1,1-dioxide) Related Products
- 21160-87-2(L-Glutamic acid-)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)




